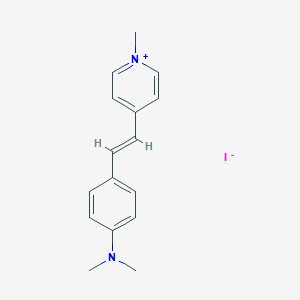

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide

Description

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFDSOJKNOBIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-81-9 | |

| Record name | NSC14804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Di-1-ASP as a Mitochondrial Membrane Potential Probe

[1]

Executive Summary

4-Di-1-ASP (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide), frequently referred to in literature as DASPMI , is a cationic styryl fluorophore used to assess mitochondrial membrane potential (

Its large Stokes shift and specific uptake kinetics make it an indispensable tool for visualizing mitochondrial density and bioenergetic status in intact organisms without the need for fixation. This guide details the physicochemical mechanism, validated protocols for C. elegans, and critical troubleshooting steps regarding efflux pump interference.

Part 1: Mechanistic Principles[2]

Physicochemical Basis of Staining

4-Di-1-ASP is a lipophilic cation. Its positive charge (delocalized across the pyridinium-styryl conjugated system) drives its accumulation into the mitochondrial matrix in accordance with the Nernst Equation .

-

Driving Force: The mitochondrial matrix is electronegative (-150 to -180 mV) relative to the cytosol. 4-Di-1-ASP accumulates logarithmically: for every 61.5 mV of potential, there is a 10-fold increase in matrix concentration.

-

Fluorescence Properties:

-

Excitation:

(Compatible with Argon 488 nm lasers or standard FITC/GFP filters). -

Emission:

(Requires a long-pass filter or TRITC/Red emission filter). -

Stokes Shift: The large shift (>100 nm) reduces self-quenching artifacts common with Rhodamine 123.

-

Mechanism of Action Diagram

The following diagram illustrates the Nernstian accumulation and the critical role of P-glycoproteins (P-gp) in modulating signal retention—a key consideration for experimental design.

Caption: 4-Di-1-ASP accumulates in the matrix driven by

Part 2: Comparative Analysis

Why choose 4-Di-1-ASP over other probes?

| Feature | 4-Di-1-ASP (DASPMI) | TMRE / TMRM | JC-1 |

| Primary Use Case | C. elegans / Live Tissue | Mammalian Cell Culture | Apoptosis Assays (Ratio) |

| Mechanism | Single intensity ( | Single intensity ( | Ratiometric (Aggregates) |

| Toxicity | Moderate (Complex I inhibitor at high conc.) | Low (TMRM is least toxic) | Low |

| Photostability | High | Moderate | Low (Photosensitive) |

| In Vivo Utility | Excellent (Penetrates cuticle) | Poor (Rapidly cleared/pumped) | Poor (Aggregation issues) |

| Spectral Profile | Ex: Blue / Em: Orange-Red | Ex: Green / Em: Red | Ex: Blue / Em: Green/Red |

Expert Insight: Do not use JC-1 for C. elegans mitochondrial density screens; the aggregation kinetics are unreliable in whole organisms. 4-Di-1-ASP is the gold standard here because it stains the pharynx and body wall muscles distinctively, allowing for "mitochondrial load" quantification in aging studies.

Part 3: Experimental Protocol (C. elegans)

Scope: This protocol describes the staining of live C. elegans to visualize mitochondrial network integrity and potential.

Reagents

-

4-Di-1-ASP Stock: 10 mM in Dimethylformamide (DMF). Store at -20°C in the dark.

-

Note: DMF is preferred over DMSO for stability, but DMSO is acceptable if used immediately.

-

-

M9 Buffer: Standard worm buffer.

-

Levamisole or Sodium Azide: For immobilization during imaging.

-

FCCP (Control): Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (10 mM stock in Ethanol).

Workflow Diagram

Caption: Step-by-step workflow for in vivo mitochondrial staining. The recovery step is mandatory to remove non-specific gut fluorescence.

Detailed Methodology

1. Preparation

Synchronize worms to the L4 or young adult stage. Age-synchronization is critical as mitochondrial morphology changes drastically with aging.

2. Staining (Liquid Incubation Method)

This method provides more consistent quantification than adding dye to agar plates.

-

Harvest ~100 worms from NGM plates using M9 buffer.

-

Wash 3x with M9 to remove bacteria (bacteria can absorb the dye and create background).

-

Resuspend worms in 500 µL M9 buffer .

-

Add 4-Di-1-ASP to a final concentration of 10 µM (0.5 µL of 10 mM stock).

-

Incubate for 2 hours at 20°C in the dark with gentle rotation.

-

Self-Validation: If worms appear lethargic after incubation, reduce concentration to 2 µM and extend time to 4 hours. 10 µM is standard but can be toxic to sensitive strains.

-

3. The "Destain" (Critical Step)

4-Di-1-ASP accumulates non-specifically in the gut lumen.

-

Spin down worms (1500 rpm, 1 min) and remove the dye solution.

-

Transfer worms to a fresh, seeded NGM plate (with E. coli OP50).

-

Allow worms to feed for 1 hour in the dark.

-

Why: Feeding stimulates pharyngeal pumping, clearing the dye from the gut lumen while the dye retained in the mitochondria (matrix) remains trapped.

-

4. Imaging

-

Mount worms on 2% agarose pads with 10 mM Levamisole (anesthetic).

-

Microscope Settings:

-

Excitation: 480/40 nm (Standard GFP/FITC).

-

Emission: 600/50 nm (Red) or Long Pass >590 nm.

-

Note: Do not use a standard GFP emission filter (520 nm); you will miss the peak signal.

-

5. Validation Control (FCCP)

To prove the signal is potential-dependent:

-

Pre-incubate a subset of worms with 10 µM FCCP for 30 minutes before staining.

-

Result: You should observe a >80% loss of signal intensity in the pharynx. If signal persists, it is non-specific binding, not

.

Part 4: Data Analysis & Interpretation[2][3][4]

Quantification Strategy

Do not rely on visual estimation. Use ImageJ/Fiji for semi-quantitative analysis.

-

Background Subtraction: Subtract background intensity (from a non-fluorescent region of the slide) from the worm ROI.

-

Region of Interest (ROI): Focus on the terminal bulb of the pharynx . This tissue is dense in mitochondria and provides the most consistent signal-to-noise ratio.

-

Formula:

Interpretation

-

High Intensity: High mitochondrial membrane potential (healthy).

-

Fragmented/Punctate Signal: In older worms, the reticular network breaks down into spheres. This fragmentation often correlates with reduced intensity.

Part 5: Troubleshooting & Limitations

The P-Glycoprotein (P-gp) Problem

Issue: C. elegans possesses robust xenobiotic efflux pumps (PGP-1, PGP-3, etc.) that actively pump 4-Di-1-ASP out of cells. Impact: Signal decays rapidly (within 1-2 hours) after the "destain" step. Solution:

-

Timing: Image immediately after the 1-hour destain.

-

Genetic Approach: Use pgp-1;pgp-3 double mutants (e.g., strain CB1265) for stable, long-term imaging.

-

Inhibitors: Co-incubation with Verapamil (efflux inhibitor) can increase retention, but may alter physiology.

Toxicity

Issue: 4-Di-1-ASP inhibits Complex I of the electron transport chain at high concentrations. Mitigation: Never exceed 20 µM. If measuring respiration rates (Seahorse/Oxygraph), do not use this dye simultaneously.

References

-

Schulz, T. J., et al. (2007). Mitochondrial membrane potential probing with 4-Di-1-ASP in C. elegans. BioTechniques, 43(3), 305-309.

-

Bereiter-Hahn, J. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ.[1] Biochimica et Biophysica Acta (BBA), 423(1), 1-14.

-

Maglioni, S., et al. (2014). Mitochondrial Bioenergetics Investigation in Caenorhabditis elegans. Methods in Molecular Biology, 1211, 147-159.

-

Biotium. 4-Di-1-ASP Product Information and Spectra.

An In-Depth Technical Guide to 4-Di-1-ASP for Live-Cell Imaging of Mitochondria

This guide provides a comprehensive technical overview of 4-Di-1-ASP, a styryl dye increasingly utilized for the fluorescent labeling of mitochondria in living cells. We will delve into the underlying principles of its function, provide detailed protocols for its application, and discuss its advantages and limitations in the context of modern cell biology research and drug development.

Introduction: The Critical Role of Mitochondrial Imaging

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis.[1][2] Visualizing these organelles in real-time within living cells is crucial for understanding their function in both healthy and diseased states.[1] Fluorescent microscopy, coupled with specific probes, offers a powerful tool for these investigations.[1] An ideal mitochondrial probe for live-cell imaging should exhibit high specificity, low cytotoxicity, and photostability. 4-Di-1-ASP, a cationic styryl dye, has emerged as a valuable tool for these applications.[3][4][5]

Understanding 4-Di-1-ASP: Mechanism of Action

4-Di-1-ASP, also known as DASPMI, is a lipophilic, positively charged fluorescent dye.[3][6] Its accumulation in mitochondria is primarily driven by the large negative mitochondrial membrane potential (ΔΨm).[4][6] Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, making the mitochondrial matrix highly negative relative to the cytoplasm.[2][6] This strong negative charge attracts and sequesters the positively charged 4-Di-1-ASP molecules.[6]

It is important to note that while 4-Di-1-ASP's localization is dependent on the mitochondrial membrane potential, its fluorescence intensity is not always directly proportional to the magnitude of this potential.[7] Therefore, it is more accurately described as a marker of mitochondrial location in cells with active mitochondria rather than a ratiometric indicator of ΔΨm.[7]

Caption: Mechanism of 4-Di-1-ASP mitochondrial staining.

Photophysical Properties and Spectral Profile

Understanding the spectral characteristics of a fluorescent probe is paramount for successful imaging. 4-Di-1-ASP exhibits a broad excitation and emission spectrum.

| Property | Value | Source |

| Excitation Maximum (λex) | ~474 nm (in Methanol) | [3][8] |

| Emission Maximum (λem) | ~606 nm (in Methanol) | [3][8] |

| Color | Red | [3] |

| Stokes Shift | Large | [4] |

The large Stokes shift of 4-Di-1-ASP is a significant advantage, as it minimizes the overlap between its excitation and emission spectra, leading to improved signal-to-noise ratios in fluorescence microscopy.[4]

Step-by-Step Protocol for Live-Cell Imaging with 4-Di-1-ASP

This protocol provides a general guideline for staining adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

4-Di-1-ASP (stored at 4°C, protected from light)[8]

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium (e.g., DMEM)

-

Live-cell imaging solution (e.g., HEPES-buffered saline)[9]

-

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy[9]

Protocol:

-

Preparation of 4-Di-1-ASP Stock Solution:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Immediately before staining, replace the culture medium with a pre-warmed imaging buffer.

-

-

Staining:

-

Dilute the 4-Di-1-ASP stock solution in the imaging buffer to a final working concentration. A starting concentration of 1 µM is recommended, but the optimal concentration may vary between 0.5-5 µM depending on the cell type.[10]

-

Incubate the cells with the staining solution for 10-30 minutes at 37°C.[4][10] The uptake of 4-Di-1-ASP is relatively slow compared to other mitochondrial dyes.[4]

-

-

Washing (Optional but Recommended):

-

While 4-Di-1-ASP can be used in a no-wash protocol, a brief wash with a fresh imaging buffer can reduce background fluorescence.[3]

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of 4-Di-1-ASP (e.g., a filter set for green excitation and red emission).[10]

-

Maintain the cells at 37°C and, if necessary, under a 5% CO2 atmosphere during imaging to ensure cell viability.[9]

-

Caption: Experimental workflow for live-cell imaging with 4-Di-1-ASP.

Applications in Research and Drug Development

4-Di-1-ASP's ability to specifically label mitochondria in living cells makes it a versatile tool for various applications:

-

Mitochondrial Morphology and Dynamics: Visualize the intricate network of mitochondria and observe dynamic processes such as fusion and fission in real-time.

-

Cell Viability and Apoptosis: As mitochondrial membrane potential is a key indicator of cell health, changes in 4-Di-1-ASP staining can be indicative of early apoptotic events.[2][11]

-

Neuroscience Research: 4-Di-1-ASP has been successfully used to stain mitochondria in living brain tissue and has also been noted to stain glioma cells.[3][5][12]

-

High-Content Screening: Its suitability for no-wash protocols makes it amenable to high-throughput screening assays for drug discovery and toxicity studies.[3]

Comparison with Other Mitochondrial Dyes

Several other fluorescent dyes are available for mitochondrial staining. The choice of dye depends on the specific experimental requirements.

| Dye | Staining Principle | Fixability | Reference |

| 4-Di-1-ASP | ΔΨm-dependent | Live cells only | [3] |

| MitoTracker™ Green FM | ΔΨm-independent (stains mitochondrial mass) | Stains fixed cells | [7] |

| TMRE/TMRM | ΔΨm-dependent (quantitative) | Live cells only | [7] |

| JC-1 | ΔΨm-dependent (ratiometric) | Live cells only | [7] |

| MitoView™ Fix 640 | ΔΨm-dependent with covalent binding | Well-retained after fixation | [3] |

Troubleshooting and Best Practices

-

Low Signal: Increase the dye concentration or incubation time. Ensure the mitochondrial membrane potential is not compromised.

-

High Background: Perform a wash step after staining. Use a lower dye concentration.

-

Phototoxicity: Minimize the exposure time and intensity of the excitation light.[13]

-

Dye Precipitation: Ensure the DMSO stock is fully dissolved before diluting in aqueous buffer.

Caption: A simple troubleshooting guide for common issues.

Conclusion

4-Di-1-ASP is a reliable and effective fluorescent probe for visualizing mitochondria in live-cell imaging experiments. Its dependence on mitochondrial membrane potential provides a straightforward method for identifying healthy, active mitochondria. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently employ 4-Di-1-ASP to gain valuable insights into the dynamic world of mitochondrial biology.

References

-

Novel Live-Cell and Fixable Mitochondrial Probes. (n.d.). Bio-Techne. Retrieved from [Link]

-

4-Di-1-ASP (Mitochondrial Fluorescent Probe). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

4‐[4‐(Dimethylamino)styryl]‐N‐methylpyridinium iodide (4‐D‐1‐ASP) (DASPMI). (2025). In Fluorescent Dyes and Probes. Wiley. Retrieved from [Link]

-

Sata, R., et al. (2006). Low-affinity uptake of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (4-Di-1-ASP) in BeWo cells. Placenta, 27(6-7), 726-735. Retrieved from [Link]

-

Zhou, W. L., et al. (2007). Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes. Journal of Neuroscience Methods, 163(2), 225-237. Retrieved from [Link]

-

Mitochondrial Staining. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. (n.d.). Molecular Devices. Retrieved from [Link]

-

Mitochondrial Membrane Potential Assay. (2018). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Comparison of mitochondrial fluorescent dyes in stromal cells. (2014). Bulletin of Experimental Biology and Medicine, 157(5), 654-658. Retrieved from [Link]

-

Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. (2025, April 8). [Video]. YouTube. Retrieved from [Link]

-

Quadrupolar, Highly Polarized Dyes: Emission Dependence on Viscosity and Selective Mitochondria Staining. (2020). Journal of the American Chemical Society, 142(4), 1859-1869. Retrieved from [Link]

-

Visualization of Implanted GL261 Glioma Cells in Living Mouse Brain Slices Using Fluorescent 4-(4-(dimethylamino)-styryl)-N-Methylpyridinium Iodide (ASP+). (2013). BioTechniques, 54(4), 203-208. Retrieved from [Link]

-

Can anybody recommend molecular dyes, other than Mitotracker, that accumulate in mitochondria, regardless to mitochondrial membrane potential? (2012, September 17). ResearchGate. Retrieved from [Link]

-

An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae. (2022). STAR Protocols, 3(1), 101135. Retrieved from [Link]

-

Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review. (2024). Cells, 13(9), 758. Retrieved from [Link]

-

Measuring mitochondrial membrane potential using the FLUOstar ® Omega microplate reader. (n.d.). BMG Labtech. Retrieved from [Link]

-

New fluorescent dyes highlight neuronal activity. (2012, January 26). ScienceDaily. Retrieved from [Link]

-

Multidrug Resistance Protein-4 Influences Aspirin Toxicity in Human Cell Line. (2015). PLoS One, 10(6), e0128920. Retrieved from [Link]

-

Live Cell Imaging. (n.d.). IU Indianapolis eArchives. Retrieved from [Link]

-

Important Factors Affecting Induction of Cell Death, Oxidative Stress and DNA Damage by Nano- and Microplastic Particles In Vitro. (2022). International Journal of Molecular Sciences, 23(15), 8497. Retrieved from [Link]

-

Protein folding. (n.d.). In Wikipedia. Retrieved from [Link]

-

Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342. (2023). Advanced Biology, 7(5), 2200230. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. 4-Di-1-ASP (Mitochondrial Fluorescent Probe) - Amerigo Scientific [amerigoscientific.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. thomassci.com [thomassci.com]

- 9. archives.indianapolis.iu.edu [archives.indianapolis.iu.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 12. tandfonline.com [tandfonline.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Spectral properties of 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide

Technical Whitepaper: Photophysics and Bioanalytical Applications of DASPMI

Subject: 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (DASPMI)

Classification: Cationic Hemicyanine Dye / Molecular Rotor

Primary Utility: Mitochondrial Membrane Potential (

Executive Summary

This technical guide analyzes the spectral and physicochemical properties of 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (commonly referred to as DASPMI or 4-Di-1-ASP ). Unlike static fluorophores, DASPMI is a dual-function environmental sensor. Its cationic nature drives Nernstian accumulation in energized mitochondria, while its "molecular rotor" architecture makes its quantum yield strictly dependent on the microviscosity of its environment. This guide provides the mechanistic grounding, spectral data, and validated protocols necessary for researchers to utilize DASPMI for monitoring mitochondrial health and intracellular viscosity.

Molecular Architecture & Photophysics

Structural Logic

DASPMI belongs to the styrylpyridinium class of hemicyanine dyes. Its structure is defined by a Donor-

-

Electron Donor: Dimethylamino group (

). - -Bridge: Styryl moiety (conjugated double bond system).

-

Electron Acceptor: 1-Methylpyridinium cation (provides water solubility and mitochondrial targeting).

The Molecular Rotor Mechanism (TICT)

The defining feature of DASPMI is its sensitivity to environmental rigidity. Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT).

-

Low Viscosity (e.g., Water): The single bonds connecting the donor/acceptor to the bridge can freely rotate. This leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (thermal dissipation). Consequently, DASPMI is virtually non-fluorescent in aqueous buffer (

). -

High Viscosity (e.g., Membranes/Glycerol): Rotation is sterically hindered. The molecule remains in the planar emissive ICT state, dramatically increasing fluorescence quantum yield.

Figure 1: Jablonski-style diagram illustrating the competition between radiative decay (ICT) and non-radiative twisting (TICT). High viscosity blocks the red path, forcing the green path.

Spectral Characterization

DASPMI exhibits negative solvatochromism in absorption (blue shift in polar solvents) and positive solvatochromism in emission (red shift in polar solvents), complicated by the viscosity effect.

Table 1: Solvatochromic Shifts & Quantum Yields

Note: Values are approximate and temperature-dependent (25°C).

| Solvent / Medium | Dielectric Const.[1] ( | Abs Max ( | Em Max ( | Stokes Shift | Quantum Yield ( |

| Chloroform | 4.8 | 487 nm | ~550 nm | ~63 nm | Moderate |

| Ethanol | 24.5 | 466 nm | 565 nm | ~99 nm | Low |

| Water / PBS | 78.4 | 435 nm | 600 nm | 165 nm | Very Low (<0.01) |

| Glycerol | 42.5 | 470 nm | 560 nm | ~90 nm | High (~0.08 - 0.3) |

| Mitochondria | N/A | ~470 nm | ~560 nm | ~90 nm | High (Bound) |

Key Insight: In live-cell imaging, the "background" signal from the cytoplasm (aqueous) is negligible due to the low quantum yield in water. The signal "turns on" only when the dye binds to the rigid mitochondrial matrix and membranes.

Biological Application: Mitochondrial Potential ( )

DASPMI is a potentiometric probe. Its accumulation in the mitochondrial matrix follows the Nernst equation:

-

Advantages: Non-toxic at low concentrations; photostable; rapid response; low background.

-

Limitations: Signal intensity is a convolution of concentration (potential) and quantum yield (viscosity). While generally used for potential, significant changes in mitochondrial matrix viscosity can alter the signal artifactually.

Experimental Protocol: Live Cell Imaging

Objective: Quantify relative mitochondrial membrane potential changes in adherent mammalian cells.

Reagents:

-

DASPMI Stock: 1 mM in DMSO (Store at -20°C, protected from light).

-

Imaging Buffer: Tyrode’s Solution or HBSS (HEPES buffered, pH 7.4).

-

Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) – uncoupler (10 µM final).

Workflow Diagram

Figure 2: Optimized workflow for live-cell mitochondrial potential monitoring.

Step-by-Step Procedure:

-

Preparation: Cultivate cells on sterile glass coverslips or imaging dishes.

-

Loading: Replace culture media with Imaging Buffer containing 1–5 µM DASPMI .

-

Expert Note: Do not use serum (FBS) during loading; albumin binds the dye and reduces effective concentration.

-

-

Incubation: Incubate for 15–30 minutes at 37°C.

-

Imaging: Transfer to the microscope stage (heated to 37°C if possible).

-

Excitation: 488 nm (Argon laser) or 470 nm (LED).

-

Emission: Bandpass filter 550–600 nm (Yellow/Orange).

-

-

Validation: After acquiring baseline data, add 10 µM FCCP .

-

Expected Result: Rapid loss of fluorescence intensity (>50% drop within 5 mins) confirms the signal was driven by membrane potential.

-

Chemical Synthesis (Reference)

For researchers requiring custom synthesis (e.g., for deuterated analogs):

Reaction: Knoevenagel condensation.

-

Reactants: 1,4-Dimethylpyridinium iodide + 4-Dimethylaminobenzaldehyde.

-

Catalyst: Piperidine (catalytic amount).

-

Solvent: Ethanol.

-

Conditions: Reflux for 4–6 hours.

-

Purification: The product precipitates upon cooling. Recrystallize from ethanol to yield metallic green/red crystals.

References

-

Bereiter-Hahn, J. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ.[2][3] Biochimica et Biophysica Acta (BBA).[2]

-

Ramadass, R., & Bereiter-Hahn, J. (2007). Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. The Journal of Physical Chemistry B.

-

Loew, L. M., et al. (1978). Charge shift probes of membrane potential. A probable mechanism for the fluorescence response of the hemicyanine dyes.[1] Biochemistry.

-

Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich Product Sheet. 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide.

Sources

Investigating Mitochondrial Dynamics with DASPMI: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2-(4-dimethylaminostyryl)-1-methylpyridinium iodide (DASPMI), a fluorescent probe for visualizing and assessing mitochondrial dynamics in live cells. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data interpretation strategies.

The Dynamic Mitochondrion: A Cellular Powerhouse in Motion

Mitochondria are far more than the static, bean-shaped organelles often depicted in textbooks. They form a highly dynamic and interconnected network that constantly undergoes fusion and fission, processes critical for maintaining cellular homeostasis, regulating metabolism, and determining cell fate.[1] This intricate dance of mitochondrial dynamics allows for the exchange of genetic material and proteins, quality control through the removal of damaged components, and adaptation to cellular stress.

Disruptions in mitochondrial dynamics have been implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the ability to accurately visualize and quantify these processes is of paramount importance in both basic research and therapeutic development.

DASPMI: A Potentiometric Probe for Visualizing Energized Mitochondria

DASPMI is a cell-permeant, cationic fluorescent dye that specifically accumulates in mitochondria with an active membrane potential (ΔΨm).[2][3] The uptake of DASPMI is driven by the negative charge inside the mitochondrial matrix, a product of the proton pumping activity of the electron transport chain.[4] Consequently, the fluorescence intensity of DASPMI is directly proportional to the mitochondrial membrane potential, providing a reliable indicator of mitochondrial energization and health.[2]

The mechanism of DASPMI fluorescence is sensitive to its microenvironment. Upon entering the hydrophobic environment of the inner mitochondrial membrane, its quantum yield increases, leading to a significant enhancement in fluorescence.[5] This property makes DASPMI an excellent tool for distinguishing between active and inactive mitochondria.

Key Properties of DASPMI:

| Property | Value | Reference |

| Excitation Maximum | ~470 nm (in phospholipids) | [2] |

| Emission Maximum | ~560-570 nm (in phospholipids) | [2] |

| Molecular Weight | 366.24 g/mol | N/A |

| Appearance | Orange to red crystalline powder | N/A |

Experimental Workflow: From Cell Culture to Image Analysis

A successful experiment using DASPMI hinges on careful planning and execution. The following workflow provides a comprehensive overview of the key steps involved.

Caption: A generalized workflow for investigating mitochondrial dynamics using DASPMI.

Detailed Protocol: DASPMI Staining of Live Adherent Cells

This protocol provides a starting point for staining adherent mammalian cells with DASPMI. Optimization may be required for different cell types and experimental conditions.

Materials:

-

DASPMI powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Coverslips or imaging-compatible plates

-

Adherent cells of interest

-

DAPI (4′,6-diamidino-2-phenylindole) solution (optional, for nuclear counterstaining)[6][7]

-

Mounting medium (optional, for short-term imaging)

Procedure:

-

Cell Seeding:

-

Seed cells onto coverslips or imaging plates at a density that will result in 50-70% confluency at the time of staining. This ensures that individual cells and their mitochondrial networks can be clearly resolved.

-

-

DASPMI Stock Solution Preparation:

-

Prepare a 1 mM stock solution of DASPMI in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

-

-

DASPMI Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the DASPMI stock solution.

-

Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but the optimal concentration should be determined empirically for each cell type.[2]

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the DASPMI working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary.

-

-

Washing:

-

Aspirate the DASPMI working solution.

-

Wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye.

-

-

Nuclear Counterstaining (Optional):

-

Imaging:

-

Immediately proceed to imaging the live cells under a fluorescence microscope. For extended imaging, maintain the cells in a suitable imaging medium at 37°C and 5% CO2.

-

Imaging Parameters and Considerations

-

Microscope: A fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) is recommended. Confocal or spinning disk microscopy can improve image quality by reducing out-of-focus light.

-

Excitation/Emission: Use appropriate filter sets for DASPMI (Excitation: ~470 nm, Emission: ~570 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).

-

Live-Cell Imaging: For time-lapse experiments to observe mitochondrial dynamics, an environmental chamber is essential to maintain cell viability.

-

Phototoxicity and Photobleaching: DASPMI, like many fluorescent dyes, is susceptible to photobleaching and can induce phototoxicity with prolonged exposure to high-intensity light.[9][10] To minimize these effects:

-

Use the lowest possible excitation light intensity.

-

Keep exposure times as short as possible.

-

Use time-lapse intervals that are appropriate for the biological process being studied without excessive illumination.

-

Consider using an anti-fade reagent in the imaging medium for short-term experiments.

-

Data Analysis and Interpretation

The analysis of DASPMI-stained mitochondria can range from qualitative morphological assessment to sophisticated quantitative analysis of network dynamics.

Image Processing

-

Background Subtraction: This is a crucial first step to improve the signal-to-noise ratio.

-

Deconvolution: For high-resolution imaging, deconvolution algorithms can be applied to computationally remove out-of-focus blur, resulting in sharper and more detailed images of mitochondrial structures.[11][12][13]

Quantifying Mitochondrial Dynamics

The dynamic nature of the mitochondrial network can be assessed by analyzing changes in morphology and connectivity over time.

Caption: A simplified representation of mitochondrial fusion and fission.

-

Morphological Analysis: Software packages such as ImageJ/Fiji with plugins like TrackMate can be used to analyze mitochondrial morphology.[14] Parameters such as mitochondrial length, branching, and circularity can provide quantitative data on the state of the mitochondrial network.

-

Time-Lapse Analysis: By tracking individual mitochondria or regions of the network over time, rates of fission and fusion events can be quantified.[15][16]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |

| Weak or No Staining | - Suboptimal DASPMI concentration- Insufficient incubation time- Low mitochondrial membrane potential | - Titrate DASPMI concentration (1-10 µM)- Increase incubation time (up to 60 min)- Use a positive control (e.g., healthy, actively respiring cells) | [2][17][18] |

| High Background Fluorescence | - Incomplete removal of unbound dye- Excessive DASPMI concentration | - Increase the number and duration of wash steps- Reduce the DASPMI working concentration | [17][19] |

| Phototoxicity/Cell Death | - High excitation light intensity- Prolonged exposure to light | - Reduce laser power/light intensity- Decrease exposure time and/or frequency of image acquisition- Use a more sensitive camera | [9][10][20] |

| Blurry Images | - Out-of-focus light | - Use confocal or spinning disk microscopy- Apply deconvolution algorithms post-acquisition | [11][21] |

Conclusion

DASPMI is a powerful and versatile tool for the investigation of mitochondrial dynamics in living cells. Its ability to specifically label energized mitochondria provides valuable insights into the functional state of this critical organelle. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can obtain high-quality, reproducible data to advance our understanding of the intricate world of mitochondrial biology.

References

-

Bereiter-Hahn, J., Seipel, K. H., Voth, M., & Ploem, J. S. (1983). Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO. Cell Biochemistry and Function, 1(3), 147–155. [Link]

-

Creative Bioarray. (n.d.). DAPI Counterstaining Protocol. Retrieved February 11, 2026, from [Link]

-

Izon, D. (2022, July 7). Easy Tracking of Mitochondrial Fission-Fusion Events With ImageJ. YouTube. [Link]

-

Laissue, P. P., & Al-Khatib, K. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Methods in Cell Biology, 142, 21–53. [Link]

-

Molecular Expressions. (n.d.). Introduction to Deconvolution. Retrieved February 11, 2026, from [Link]

-

Ramadass, R., & Bereiter-Hahn, J. (2008). How DASPMI reveals mitochondrial membrane potential: fluorescence decay kinetics and steady-state anisotropy in living cells. Biophysical Journal, 95(8), 4068–4076. [Link]

-

Shimura, D., & Shaw, R. M. (2022). Live-cell imaging and analysis of actin-mediated mitochondrial fission. STAR Protocols, 3(4), 101958. [Link]

-

Youle, R. J., & van der Bliek, A. M. (2012). Mitochondrial fission, fusion, and stress. Science, 337(6098), 1062–1065. [Link]

-

Zhang, Y., et al. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Mitochondrial Communications, 2, 38-47. [Link]

-

Zorov, D. B., Juhaszova, M., & Sollott, S. J. (2014). Mitochondrial reactive oxygen species (ROS) and ROS-induced ROS release. Physiological Reviews, 94(3), 909–950. [Link]

Sources

- 1. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethylaminostyrylmethylpyridiniumiodine (daspmi) as a fluorescent probe for mitochondria in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 11. Molecular Expressions Microscopy Primer: Digital Image Processing - Introduction to Deconvolution [micro.magnet.fsu.edu]

- 12. Image Deconvolution: What it is and how to use it for microscopy [blog.biodock.ai]

- 13. Introduction to Deconvolution [evidentscientific.com]

- 14. youtube.com [youtube.com]

- 15. Live-cell imaging and analysis of actin-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. biotium.com [biotium.com]

- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 20. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Image Deconvolution 101: Guide to Crisp Microscopy [thermofisher.com]

Technical Guide: 4-Di-1-ASP in Neuroscience Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-(Diethylamino)styryl)-N-methylpyridinium iodide (4-Di-1-ASP) , a cationic styryl fluorophore widely utilized in neurobiology. Unlike generic cellular stains, 4-Di-1-ASP serves two distinct, mechanism-dependent functions: activity-dependent labeling of presynaptic terminals and assessment of mitochondrial membrane potential in living neurons.

Its utility is particularly pronounced in in vivo model systems, such as Caenorhabditis elegans (C. elegans), where it acts as a vital tool for high-throughput screening of neuroprotective compounds against dopaminergic neurodegeneration. This guide details the physicochemical properties, mechanisms of action, and validated protocols for deploying 4-Di-1-ASP in drug discovery and basic neuroscience research.

Part 1: Chemical & Photophysical Properties

Understanding the "hardware" of the dye is prerequisite to experimental design. 4-Di-1-ASP is an amphiphilic cation. Its positive charge drives its accumulation in electronegative compartments (mitochondria), while its lipophilic tail facilitates membrane interaction.

Spectral Characteristics[1][2][3][4]

-

Excitation Max: ~475 nm (Blue).[1] Efficiently excited by standard Argon lasers (488 nm) or LED sources (470 nm).

-

Emission Max: ~605 nm (Orange/Red).

-

Stokes Shift: Large (~130 nm), which minimizes self-quenching and allows for clear separation from excitation light.

-

Solvent Dependence (Solvatochromism): The fluorescence quantum yield and emission spectrum are highly sensitive to the environment.

-

Aqueous Solution: Low fluorescence (quantum yield is low due to molecular rotation).

-

Lipid Membranes/Proteins: Fluorescence increases significantly (rigidification of the molecule).

-

Albumin Interaction: Presence of BSA/Albumin causes a "blue shift" in emission (to ~570 nm) and signal amplification.[2]

-

Stability & Solubility[6]

-

Solubility: Soluble in water and saline, but stock solutions are best prepared in DMSO or Ethanol to prevent aggregation over time.

-

Photostability: Moderate. It is susceptible to photobleaching under high-intensity illumination; minimal exposure protocols are required.

Part 2: Mechanisms of Action

4-Di-1-ASP operates via two distinct physiological mechanisms depending on the biological context and staining protocol.

Mitochondrial Accumulation (Nernstian)

As a lipophilic cation, 4-Di-1-ASP accumulates in the mitochondrial matrix in response to the mitochondrial membrane potential (

-

Healthy Neurons: High

(negative inside) -

Degenerating Neurons: Depolarized mitochondria

Dye leakage/exclusion

Synaptic Vesicle Recycling (Activity-Dependent)

At the neuromuscular junction (NMJ) and central synapses, the dye functions similarly to FM dyes (e.g., FM1-43).

-

Resting: Dye binds to the outer leaflet of the plasma membrane (non-fluorescent or low background).

-

Stimulation: Synaptic vesicles fuse (exocytosis) and then retrieve membrane (endocytosis).[3] 4-Di-1-ASP is trapped inside the recycling vesicles.

-

Result: Active nerve terminals are labeled; silent terminals are not.

Mechanism Diagram

The following diagram illustrates the dual-entry pathways of 4-Di-1-ASP into neuronal structures.

Caption: Dual-mechanism uptake of 4-Di-1-ASP. Red path indicates mitochondrial viability staining; Blue path indicates synaptic activity labeling.

Part 3: Primary Applications in Neuroscience

In Vivo Neurodegeneration Screening (C. elegans)

This is the most "field-proven" application. 4-Di-1-ASP is used to visualize specific subsets of neurons (phasmid and amphid sensory neurons) in living nematodes.

-

Parkinson's Models: In 6-OHDA treated worms or

-synuclein transgenic lines, dopaminergic neurons degenerate. 4-Di-1-ASP staining intensity correlates directly with neuronal survival. -

Drug Discovery: Researchers screen libraries of compounds; "Hits" are identified by their ability to maintain 4-Di-1-ASP fluorescence (neuroprotection) in stress conditions.

Neuromuscular Junction (NMJ) Imaging

Used to map innervation patterns and assess synaptic function in zebrafish and murine models. It provides a rapid readout of presynaptic integrity without the need for genetic tagging (e.g., GFP).

Part 4: Technical Protocols

Protocol A: C. elegans Dopaminergic Neuron Viability Assay

Objective: Quantify neurodegeneration in live nematodes.

| Step | Action | Critical Technical Insight |

| 1. Preparation | Synchronize C. elegans to L4 or young adult stage. | Age-synchronization reduces variability in dye uptake rates. |

| 2. Stock Solution | Dissolve 4-Di-1-ASP in Ethanol or DMSO to 10 mM. Store at -20°C in dark. | Avoid water for stock. Aqueous stocks degrade and precipitate over weeks. |

| 3. Staining Mix | Dilute stock to 10 µM in M9 buffer. | Higher concentrations (>50 µM) are toxic and cause background binding to the cuticle. |

| 4. Incubation | Incubate worms in staining mix for 1.5 - 2 hours at 20°C in the dark. | Keep tubes rotating gently. Static incubation leads to uneven staining. |

| 5. Destaining | Transfer worms to dye-free M9 buffer on a seeded NGM plate for 30-60 mins . | Crucial Step: This allows the dye to clear from the gut and cuticle, leaving only specific neuronal staining. |

| 6. Immobilization | Mount worms on 2% agarose pads using 10 mM Sodium Azide or Levamisole. | Sodium Azide depletes ATP; image immediately (<15 mins) as mitochondrial potential will eventually collapse. |

| 7. Imaging | Inverted fluorescence microscope.[4] Filter: TRITC or GFP (wide pass). | Focus on head (amphid) and tail (phasmid) neurons. Score as "Intact", "Blebbed", or "Absent". |

Protocol B: Activity-Dependent Staining of NMJs

Objective: Label active presynaptic terminals in tissue preparations.

-

Dissection: Expose the muscle tissue in Calcium-free saline (prevents spontaneous firing).

-

Loading: Apply 5 µM 4-Di-1-ASP in saline containing 45 mM KCl (High Potassium) and 2 mM CaCl₂ .

-

Incubation: 5 minutes.

-

Washing: Wash extensively (15-20 mins) with Calcium-free saline. This removes dye from the membrane surface but traps it inside the vesicles.

-

Imaging: Image active boutons.

Part 5: Troubleshooting & Experimental Logic

Common Artifacts & Solutions

-

Issue: High Background Fluorescence.

-

Cause: Non-specific binding to plasticware or cuticle.

-

Solution: Use glass vials for staining if possible. Ensure the "Destaining/Recovery" step (Step 5 in Protocol A) is sufficient.

-

-

Issue: Rapid Signal Loss.

-

Cause: Phototoxicity and bleaching. 4-Di-1-ASP generates Reactive Oxygen Species (ROS) upon excitation.

-

Solution: Use Neutral Density (ND) filters to reduce excitation power. Limit exposure time to <100ms per frame.

-

-

Issue: Inconsistent Staining.

-

Cause: Dye precipitation or variable worm age.

-

Solution: Sonicate the stock solution before dilution. Ensure tight synchronization of the animal population.

-

Experimental Workflow: Neuroprotective Drug Screen

The following logic flow ensures a self-validating screening system.

Caption: Validated workflow for high-throughput neuroprotection screening using 4-Di-1-ASP.

References

-

Cold Spring Harbor Protocols. Imaging Synaptic Vesicle Recycling by Staining and Destaining Vesicles with FM Dyes (Analogous Protocol). [Link]

-

Frontiers in Aging Neuroscience. 4,4′-methylenediphenol reduces Aβ-induced toxicity in a Caenorhabditis elegans model. (Demonstrates use in neurodegeneration screening). [Link]

-

Amerigo Scientific. 4-Di-1-ASP Mitochondrial Fluorescent Probe Data. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Probe for Renal Organic Cation Secretion (4-Dimethylaminostyryl)-N-Methylpyridinium (ASP+)) Shows Amplified Fluorescence by Binding to Albumin and Is Accumulated In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. biotium.com [biotium.com]

- 6. Molecular mechanism of acetylsalicylic acid in improving learning and memory impairment in APP/PS1 transgenic mice by inhibiting the abnormal cell cycle re-entry of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baddeley's model of working memory - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DASPMI Staining for Fixed Cells and Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Imaging Mitochondria in Fixed Samples

Mitochondria are dynamic organelles central to cellular bioenergetics, signaling, and apoptosis. Visualizing these organelles is crucial for understanding cellular health and disease. DASPMI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a lipophilic cationic fluorescent dye that has been traditionally used to specifically stain mitochondria in living cells.[1] Its accumulation within the mitochondrial matrix is driven by the negative mitochondrial membrane potential (ΔΨm).[1] This very mechanism, however, presents a significant challenge when working with fixed cells and tissues.

Chemical fixation, a standard procedure for preserving cellular structure for microscopy, typically involves cross-linking agents like formaldehyde. This process disrupts cellular membranes and dissipates the mitochondrial membrane potential.[2] Consequently, potential-dependent dyes like DASPMI may fail to accumulate specifically in the mitochondria of fixed samples, leading to diffuse cytoplasmic staining or a complete loss of signal.

Despite this challenge, the need to visualize mitochondria in fixed samples, often in the context of immunofluorescence co-localization studies, remains. This guide provides a comprehensive overview of strategies and protocols for utilizing DASPMI and similar approaches for mitochondrial staining in fixed cells and tissues, addressing the underlying scientific principles and offering detailed, field-proven methodologies.

The Science Behind Mitochondrial Staining in Fixed Cells

The primary obstacle in staining fixed mitochondria with potential-dependent dyes is the loss of ΔΨm. However, some staining in fixed cells can still be achieved, likely due to other biophysical properties. The mechanism is not as well-understood as in live cells but may involve:

-

Hydrophobicity: Lipophilic dyes may still preferentially associate with the lipid-rich environment of mitochondrial membranes even in the absence of a strong potential.[3]

-

Residual Protein-Based Charges: It is hypothesized that a residual negative charge within the mitochondrial matrix, arising from the isoelectric points of resident proteins, might still attract cationic dyes, albeit with much lower efficiency than the proton gradient in live cells.[3]

Given these considerations, two primary strategies are employed for fluorescently labeling mitochondria in fixed preparations:

-

Stain, Then Fix: This is the most reliable method for dyes that are not specifically designed for fixed-cell staining. Live cells are first incubated with the mitochondrial dye, allowing it to accumulate in the mitochondria driven by the membrane potential. Subsequently, the cells are fixed, which ideally cross-links the dye within the mitochondrial matrix.

-

Stain After Fixation: This approach is more convenient but generally less specific for potential-dependent dyes. Some dyes, often those with higher hydrophobicity, can show some mitochondrial preference in already-fixed cells.[4] However, this method is prone to higher background and non-specific staining.

For robust and specific mitochondrial visualization in fixed samples, especially tissues, antibody-based methods using antibodies against mitochondrial proteins (e.g., TOM20, COX IV) are often the gold standard and are highly recommended.[5]

Visualizing the Workflow: A Tale of Two Strategies

Caption: Comparative workflows for mitochondrial staining in fixed samples.

Detailed Protocols

Protocol 1: Staining Live Cells with DASPMI Followed by Fixation

This protocol is recommended for achieving the most specific mitochondrial staining with DASPMI in fixed cells.

Materials:

-

DASPMI stock solution (e.g., 1 mM in DMSO)

-

Culture medium appropriate for your cells

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS

-

Nuclear Counterstain (optional): DAPI (1 µg/mL in PBS)[6]

-

Antifade mounting medium

Procedure for Adherent Cells:

-

Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

DASPMI Staining:

-

Prepare a fresh working solution of DASPMI in pre-warmed culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

Remove the culture medium from the cells and replace it with the DASPMI-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.

-

-

Fixation:

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If co-staining with antibodies that require permeabilization, incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Nuclear Counterstaining (Optional):

-

Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the coverslips with nail polish and allow them to dry.

-

-

Imaging:

Protocol 2: Staining of Pre-Fixed Cells and Tissue Sections with DASPMI (Experimental)

This protocol is less conventional for potential-dependent dyes and requires careful optimization and validation with appropriate controls to ensure specificity.

Materials:

-

Fixed cells on coverslips or formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

DASPMI stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Nuclear Counterstain (optional): DAPI (1 µg/mL in PBS)

-

Antifade mounting medium

Procedure for Fixed Cells:

-

Permeabilization:

-

Wash the fixed cells three times with PBS.

-

Incubate with Permeabilization Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

DASPMI Staining:

-

Prepare a working solution of DASPMI in PBS (e.g., 5-20 µM).

-

Incubate the permeabilized cells with the DASPMI solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells extensively with PBS (3-5 times) to remove unbound dye.

-

-

Counterstaining and Mounting:

-

Proceed with optional DAPI staining and mounting as described in Protocol 1.

-

Procedure for FFPE Tissue Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Rehydrate the tissue by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.

-

Rinse with distilled water.

-

-

Antigen Retrieval (Optional but Recommended):

-

For improved access to cellular structures, perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Permeabilization and Staining:

-

Follow steps 1-4 from the "Procedure for Fixed Cells" above.

-

-

Mounting and Imaging:

-

Mount with an aqueous mounting medium and visualize.

-

Data Presentation: Key Parameters and Troubleshooting

| Parameter | "Stain, Then Fix" Protocol | "Stain After Fixation" Protocol | Rationale & Key Considerations |

| Starting Material | Live cells or fresh tissue | Fixed cells or FFPE tissue | Live cells are essential for the initial potential-dependent dye accumulation in the "stain, then fix" method. |

| DASPMI Concentration | 1-10 µM | 5-20 µM (or higher) | Higher concentrations may be needed to drive the less efficient staining in fixed cells, but this also increases the risk of non-specific binding. |

| Incubation Time | 15-30 minutes | 30-60 minutes | Longer incubation may be required for the dye to partition into the mitochondrial membranes in fixed cells. |

| Fixation | 4% PFA after staining | Performed prior to staining | PFA is generally preferred over methanol as it better preserves fluorescence. |

| Permeabilization | Optional, after fixation | Required before staining | Permeabilization is crucial for the dye to access intracellular structures in pre-fixed samples. |

| Specificity | Generally higher | Potentially lower, requires validation | The "stain, then fix" method leverages the specificity of mitochondrial membrane potential. The specificity of the "stain after fixation" method is less certain and should be confirmed with controls. |

Troubleshooting Common Issues:

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient dye loading; Dye washed out during fixation/permeabilization; Photobleaching. | Optimize DASPMI concentration and incubation time. Use a milder permeabilization agent or skip the step if not necessary. Use an antifade mounting medium and minimize light exposure. |

| Diffuse Cytoplasmic Staining | Dye concentration too high; Loss of mitochondrial integrity; Inefficient washout. | Titrate down the DASPMI concentration. Ensure cells are healthy before staining. Increase the number and duration of wash steps. |

| High Background (Tissue) | Incomplete deparaffinization; Autofluorescence. | Ensure complete removal of paraffin. Consider using an autofluorescence quenching agent. |

The Gold Standard: Antibody-Based Mitochondrial Staining in Fixed Tissues

For the most reliable and specific mitochondrial labeling in fixed samples, particularly in FFPE tissues, immunofluorescence using antibodies against mitochondrial proteins is the recommended approach.

Caption: Standard workflow for immunofluorescent staining of mitochondria.

This method leverages the high specificity of antibody-antigen interactions and is compatible with standard immunohistochemistry protocols.

Conclusion

While DASPMI is an excellent probe for visualizing mitochondria in live cells, its application in fixed samples requires careful consideration of the underlying biological principles. The "stain, then fix" method offers a more reliable approach by capitalizing on the mitochondrial membrane potential of living cells before fixation. Staining pre-fixed cells with DASPMI is an experimental alternative that demands rigorous optimization and validation. For definitive and highly specific mitochondrial localization in fixed cells and tissues, especially in complex samples, antibody-based immunofluorescence remains the most robust and trustworthy method. Researchers should choose the appropriate technique based on their experimental goals, the sample type, and the need for co-localization with other markers.

References

-

Bereiter-Hahn, J., & Vöth, M. (1994). Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO. PubMed. [Link]

-

ResearchGate. (2014, December 24). Does anyone know how to solve a mitochondria staining problem?[Link]

-

DRSC/TRiP Functional Genomics Resources. (n.d.). Cell assay, fix and stain (DAPI, Phalloidin). [Link]

-

ResearchGate. (2016, March 17). Does anyone how to solve a mitochondria staining problem?[Link]

-

PombeNet Forsburg Lab - USC Dornsife. (n.d.). Staining cells with DAPI or Hoechst. [Link]

-

YouTube. (2025, April 8). Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. [Link]

-

Reddit. (2022, December 9). Need help understanding mitochondrial assays (with MitoTracker dyes). [Link]

-

Bereiter-Hahn, J. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 423(1), 1–14. [Link]

-

Bio-Rad Laboratories. (2014, November 20). PureBlu™ DAPI Nuclear Staining Dye for Fixed Cells. YouTube. [Link]

-

Gill, M. R., et al. (2018). Mitochondrial imaging in live or fixed tissues using a luminescent iridium complex. Scientific Reports, 8(1), 8338. [Link]

-

Boster Biological Technology. (2022, December 20). Fluorescent DNA Binding for Cell Imaging - dapi staining. [Link]

-

Reddit. (2022, December 9). Need help understanding mitochondrial assays (with MitoTracker dyes). [Link]

-

Singh, N., et al. (2023). Cell-free chromatin particles released from dying cells inflict mitochondrial damage and ROS production in living cells. bioRxiv. [Link]

Sources

- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. youtube.com [youtube.com]

- 7. biotium.com [biotium.com]

4-Di-1-ASP in combination with other fluorescent probes for multi-parameter analysis

Application Note & Protocol Guide

Introduction: The "Long Stokes Shift" Advantage

4-Di-1-ASP (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide), also known as DASPMI, is a cationic styryl fluorophore widely utilized for its ability to stain mitochondria in live cells and presynaptic nerve terminals in neuromuscular junctions (NMJs).

Unlike conventional mitochondrial stains (e.g., Rhodamine 123 or MitoTracker Green), 4-Di-1-ASP possesses a large Stokes shift —the difference between its excitation and emission maxima is over 130 nm. It is efficiently excited by standard blue lasers (488 nm) but emits in the orange-red region (~605 nm).

Key Technical Advantages:

-

Spectral Flexibility: Its "Blue Excitation / Red Emission" profile frees up the standard green channel (525 nm) or allows for unique multiplexing with UV and Far-Red probes.

-

Mechanism of Action: It is a potentiometric dye. Its accumulation in the mitochondrial matrix is driven by the mitochondrial membrane potential (

). In neurons, it is taken up by active presynaptic terminals via endocytosis, mirroring synaptic vesicle recycling.

Experimental Design & Spectral Compatibility

Successful multi-parameter analysis requires rigorous spectral separation. 4-Di-1-ASP is bright and broad; therefore, filter selection is critical to prevent bleed-through.

Spectral Properties

| Property | Value | Notes |

| Excitation Max | 475 nm | Compatible with 488 nm Argon/Solid-state lasers. |

| Emission Max | 605 nm | Orange-Red fluorescence. |

| Stokes Shift | ~130 nm | Large shift allows separation from standard green dyes. |

| Solubility | DMSO, Ethanol | Stock solutions typically 1–10 mM. |

Validated Multi-Color Combinations

To maximize data yield per sample, we recommend the following "Traffic Light" spectral configurations.

Configuration A: Mitochondrial Health Profiling (Live Cell)

-

Blue Channel (Ex 405 / Em 450): Hoechst 33342 (Nuclear morphology/count).

-

Orange/Red Channel (Ex 488 / Em 605): 4-Di-1-ASP (Mitochondrial Potential

). -

Far-Red Channel (Ex 633 / Em 660+): Annexin V-Alexa Fluor 647 (Early Apoptosis) or Draq7 (Cell Death).

Configuration B: Neuromuscular Junction (NMJ) Assessment

-

Presynaptic Terminal: 4-Di-1-ASP (Ex 488 / Em 605).

-

Postsynaptic Receptor:

-Bungarotoxin-Alexa Fluor 647 (Ex 640 / Em 670). -

Note: This combination allows simultaneous visualization of the nerve terminal (presynaptic) and Acetylcholine Receptors (postsynaptic) without spectral overlap.

Visualizing the Workflow

The following diagram illustrates the logical flow for a multi-parameter mitochondrial health assay.

Caption: Workflow for sequential staining and imaging of live cells using 4-Di-1-ASP.

Detailed Protocols

Preparation of Stock Solutions

Safety Note: 4-Di-1-ASP is an organic cation and should be handled with standard chemical safety precautions (gloves, goggles).

-

Dissolution: Dissolve 25 mg of 4-Di-1-ASP powder in 6.8 mL of high-grade DMSO to create a 10 mM Stock Solution .

-

Storage: Aliquot into small amber tubes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light. Stability is >6 months.

Protocol A: Live Cell Mitochondrial Potential Assay

Objective: Quantify changes in mitochondrial membrane potential (

Materials:

-

Adherent cells (e.g., HeLa, HepG2) plated on glass-bottom dishes.

-

Assay Buffer: HBSS (with Ca2+/Mg2+) or phenol-red free DMEM.

-

4-Di-1-ASP Stock (10 mM).

-

Hoechst 33342 (10 mg/mL Stock).

Step-by-Step Procedure:

-

Drug Treatment: Treat cells with experimental compounds as required. Include a positive control for depolarization (e.g., FCCP 10 µM for 10 min).

-

Staining Solution: Prepare a 2 µM working solution of 4-Di-1-ASP in pre-warmed Assay Buffer.

-

Optional: Add Hoechst 33342 to a final concentration of 1 µg/mL for nuclear counterstaining.

-

-

Incubation: Remove culture medium and add the Staining Solution.[1] Incubate at 37°C for 20 minutes in the dark.

-

Note: 4-Di-1-ASP uptake is potential-dependent; do not fix cells prior to staining.

-

-

Wash: Gently wash cells 2x with warm Assay Buffer to remove excess dye.

-

Imaging: Image immediately in Assay Buffer.

-

Excitation: 488 nm.

-

Emission: Collect 590–650 nm.

-

Observation: Active mitochondria appear as bright orange-red filaments. Depolarized mitochondria (FCCP treated) will show diffuse or significantly reduced fluorescence.

-

Protocol B: Ex Vivo Neuromuscular Junction (NMJ) Staining

Objective: Visualize presynaptic nerve terminals relative to postsynaptic AChR clusters.

Materials:

-

Freshly dissected mouse diaphragm or triangularis sterni muscle.

-

Oxygenated Ringer’s Solution or PBS.

-

-Bungarotoxin, Alexa Fluor 647 conjugate (

Step-by-Step Procedure:

-

Dissection: Pin the dissected muscle tissue onto a Sylgard-coated dish in oxygenated Ringer’s solution.

-

Postsynaptic Labeling: Incubate tissue with 1 µg/mL

-BTX-647 for 15 minutes at room temperature. -

Wash: Wash 3x with Ringer’s solution (5 min each).

-

Presynaptic Labeling: Incubate tissue with 5 µM 4-Di-1-ASP for 15 minutes.

-

Wash: Wash 1x briefly (1 min) to reduce background.

-

Imaging: Mount in a chamber with Ringer’s solution and image using a confocal microscope.

-

Nerve Terminal (4-Di-1-ASP): Ex 488 nm / Em 605 nm.

-

AChR (BTX-647): Ex 633 nm / Em 670 nm.

-

Data Analysis & Interpretation

Quantitative Metrics

When analyzing 4-Di-1-ASP data, use the following metrics:

| Metric | Interpretation | Biological Significance |

| Total Integrated Intensity | Sum of pixel intensity in ROI | Correlates with total |

| Puncta Analysis | Number/Area of bright spots | Indicates mitochondrial fragmentation or fusion state. |

| Signal-to-Noise Ratio (SNR) | (Signal - Background) / SD_Background | Quality control; should be >3 for reliable quantification. |

Interpreting Signal Changes

-

Signal Decrease: Indicates mitochondrial depolarization (loss of

) or synaptic vesicle depletion. -

Signal Increase: May indicate hyperpolarization, but often indicates increased mitochondrial mass (biogenesis) if observed over longer timeframes (hours/days).

Troubleshooting & Critical Factors

Phototoxicity

Issue: Styryl dyes like 4-Di-1-ASP can generate Reactive Oxygen Species (ROS) upon intense illumination, causing mitochondrial swelling and depolarization (the "photo-induced artifact"). Solution:

-

Use the minimum laser power required (typically <2%).

-

Limit pixel dwell time.

-

Use resonant scanning (high speed) if available.

Spectral Bleed-Through

Issue: 4-Di-1-ASP signal appearing in the Green channel (e.g., GFP). Solution:

-

Although the peak is 605 nm, the tail can extend. Use a narrow bandpass filter for GFP (e.g., 525/50 nm).

-

Perform sequential scanning: Image the Far-Red channel first, then Orange (4-Di-1-ASP), then Blue.

Non-Specific Binding

Issue: High background in the cytoplasm. Solution:

-

Ensure cells are healthy; 4-Di-1-ASP can bind non-specifically to membranes in necrotic cells.

-

Reduce dye concentration to 1 µM.

-

Perform a "back-exchange" wash with dye-free medium for 5 minutes before imaging.

References

- Ribchester, R. R., et al. (1994). Fluorescence imaging of presynaptic and postsynaptic components of the neuromuscular junction. Journal of Physiology.

Sources

Application Notes and Protocols for 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (ASP+) in 96-Well Plate Assays

Introduction: Unveiling Cellular Dynamics with ASP+

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide, commonly referred to as ASP+, is a versatile and insightful fluorescent probe for cell-based assays.[1] As a lipophilic cation, its accumulation within living cells is primarily driven by electrical potential gradients across membranes, most notably the mitochondrial membrane.[2][3] This property makes ASP+ an invaluable tool for researchers and drug development professionals seeking to investigate mitochondrial function, cell viability, and the activity of specific cellular transport mechanisms in a high-throughput 96-well plate format.

This document provides a comprehensive guide to the principles and practical application of ASP+ in 96-well plate assays. We will delve into the underlying mechanisms of action, provide detailed, validated protocols for experimental execution, and offer insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable results.

Core Principles: The Science Behind ASP+

ASP+ is a styryl dye whose fluorescence is highly dependent on its environment.[4] In aqueous solutions, it exhibits low fluorescence. However, upon binding to lipid membranes or other hydrophobic environments, its fluorescence quantum yield increases significantly.[5] This solvatochromic behavior is central to its utility in cellular assays.

The primary mechanism of ASP+ accumulation in healthy, non-apoptotic cells is its electrophoretic uptake into mitochondria, driven by the negative-inside mitochondrial membrane potential (ΔΨm).[3] A high ΔΨm, characteristic of healthy, respiring mitochondria, leads to a greater accumulation of ASP+ and consequently, a stronger fluorescent signal. Conversely, a decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, results in reduced ASP+ accumulation and a diminished fluorescent signal.[6][7]

Beyond its role as a mitochondrial membrane potential indicator, ASP+ is also a known substrate for organic cation transporters (OCTs).[][9][10] This allows for its use in studying the activity of these transporters in various cell types, including glioma cells which often exhibit high levels of OCT expression.[9]

Key Properties of ASP+

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉IN₂ | [2] |

| Molecular Weight | 366.24 g/mol | [2] |

| Excitation Maximum (λex) | ~475 nm | [2][11] |

| Emission Maximum (λem) | ~606 nm | [2][11] |

| Appearance | Red to dark red crystalline powder | |

| Cell Permeability | Yes | [2] |

Experimental Workflow for Mitochondrial Membrane Potential Assay using ASP+

The following protocol is designed for a quantitative assessment of mitochondrial membrane potential in adherent cells cultured in a 96-well plate.

Caption: High-level workflow for ASP+ based 96-well plate assay.

Detailed Step-by-Step Protocol

Materials:

-

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (ASP+)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[12]

-

Black, clear-bottom 96-well microplates suitable for cell culture and fluorescence reading[13]

-

Test compounds and controls (e.g., FCCP or CCCP as a positive control for mitochondrial depolarization)[14]

-

Multichannel pipette

-

Fluorescence microplate reader with appropriate filters

Protocol:

-

Preparation of ASP+ Stock Solution:

-

Prepare a 1-2 mM stock solution of ASP+ in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer at the time of the assay.[15] The optimal seeding density should be determined empirically for each cell line.

-

A typical starting point is 20,000 to 40,000 cells per well in a final volume of 100 µL.[15]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of your test compounds in the appropriate cell culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include the following controls on the same plate:

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds.

-